molecular formula C6H8O4S B1416880 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid CAS No. 1094479-23-8

2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

Cat. No.: B1416880
CAS No.: 1094479-23-8
M. Wt: 176.19 g/mol
InChI Key: GANJLVLIAPOZOA-UHFFFAOYSA-N
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Description

2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid is an organic compound with the molecular formula C6H8O4S and a molecular weight of 176.19 g/mol . This compound is characterized by the presence of a sulfanyl group attached to an oxolan ring, which is further connected to an acetic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid typically involves the reaction of oxolan-3-one with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxolan derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The oxolan ring and acetic acid moiety contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

  • 2-[(2-Oxooxolan-3-yl)thio]propanoic acid
  • 2-[(2-Oxooxolan-3-yl)thio]butanoic acid
  • 2-[(2-Oxooxolan-3-yl)thio]pentanoic acid

Comparison: 2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid is unique due to its specific combination of an oxolan ring, sulfanyl group, and acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(2-oxooxolan-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)3-11-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANJLVLIAPOZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-dihydro-furan-2-one (16 g, 97.6 mmol) in 300 mL of CH3CN was added K2CO3 (20 g, 146 mmol), followed by mercapto-acetic acid tert-butyl ester (14.5 g, 98 mmol). The reaction mixture was refluxed for 2 hrs and cooled. The mixture was filtered and the filtrate was concentrated. The residue was redissolved in 300 mL of EtOAc and the resulting solution was washed with 1N HCl (100 mL*2). The organic layer was dried over MaSO4, filtered and concentrated to afford the ter-butyl ester title compound (23 g). 16 g of the ester was dissolved in 250 ml of HCl-MeOH (4M) and stirred at 25° C. for 4 hrs. The reaction mixture was concentrated below 45° C. in vacuum. The residue was purified by column chromatography (EtOAc) to afford 7 g of the title compound.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid
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2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid
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2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid
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2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid
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2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid

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